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Compound of Interest

(3-Fluoro-4-
Compound Name: (methoxycarbamoyl)phenyl)boroni
c acid
Cat. No.: B1418012
\ v

An In-depth Technical Guide to (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid, a key building block in modern medicinal
chemistry and organic synthesis. It is intended for researchers, scientists, and drug
development professionals seeking to understand and utilize this versatile reagent.

Introduction and Scientific Context

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized aromatic boronic acid
derivative. Its utility in pharmaceutical and materials science is anchored by three key structural
features: the boronic acid moiety, a fluorine substituent, and a methoxycarbamoy! group.

e The boronic acid group is the cornerstone of its reactivity, making it an indispensable partner
in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This reaction is one of the most robust methods for forming carbon-carbon bonds, essential
for constructing the complex molecular skeletons of modern drug candidates.[1]

e The fluorine atom imparts unique properties to the molecule. Its high electronegativity can
modulate the acidity of the boronic acid, influence reaction kinetics, and alter the
physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compounds
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in which it is incorporated. This is a common strategy in medicinal chemistry to enhance drug
efficacy and pharmacokinetic profiles.

o The methoxycarbamoyl group provides a site for hydrogen bonding, which can be critical for
molecular recognition and binding interactions with biological targets like enzymes or
receptors.[1]

This combination of functional groups makes (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid a valuable intermediate for creating structurally
diverse and biologically active molecules.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is critical for its effective use
in synthesis and for predicting the characteristics of its derivatives.

Property Value Source(s)
Molecular Formula CsH9sBFNO3 [2][3]
Molecular Weight 196.97 g/mol [2]
CAS Number 849833-86-9 [2][4]
[3-fluoro-4-
IUPAC Name (methylcarbamoyl)phenyl]boro [2]
nic acid

4-Borono-2-fluoro-N-
Synonyms ) [4]
methylbenzamide

Appearance White to off-white powder/solid  [3]

Purity Typically =298% [3]

Structural Representation

The two-dimensional structure of the molecule is depicted below.

Caption: 2D Structure of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid.
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Synthesis and Purification

While a specific, peer-reviewed protocol for this exact molecule is not readily available, a robust
synthesis can be designed based on established methods for preparing substituted
phenylboronic acids. The most common and industrially scalable approach involves a lithium-
halogen exchange followed by borylation.

Proposed Synthetic Workflow

Starting Material: 1 Lithiation Lithiated Intermediate | 2 Borylation PR 3 Hydrolysis
4-Bromo-2-fluoro-N-methylbenzamide (n-BuLi, THF, -78 °C) (Aryl Lithium Species) (Triisopropyl borate, -78 °C) ate b i (Aqueous Acid, e.g., HCl)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure synthesized from general methods for preparing
fluorinated arylboronic acids.[5][6]

Step 1: Lithiation

e To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and nitrogen inlet, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) and
anhydrous tetrahydrofuran (THF, ~10 mL per mmol of starting material).

¢ Cool the resulting solution to -78 °C using a dry ice/acetone bath.

e Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal
temperature does not rise above -70 °C. Causality: This low temperature is critical to prevent
side reactions and ensure regioselective lithium-halogen exchange over deprotonation at
other sites.

« Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryl lithium intermediate
is typically rapid.
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Step 2: Borylation

» While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)s3, ~1.2
eq) dropwise. Expertise & Experience: Triisopropy! borate is often preferred over trimethyl
borate as it is less reactive, reducing the formation of over-borylated byproducts.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
overnight (12-16 hours).

Step 3: Hydrolysis and Work-up

Cool the reaction mixture to O °C in an ice bath.

e Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCI) until
the pH is acidic (~pH 5-6). Trustworthiness: This step hydrolyzes the boronate ester to the
desired boronic acid and neutralizes any remaining organolithium species.

» Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl
acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0e.), filter, and concentrate under reduced pressure.

Step 4: Purification

e The crude product is typically a solid. Purification can be achieved by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent
like n-hexane to remove non-polar impurities.

Analytical Characterization

A multi-technique approach is required to confirm the identity and purity of the synthesized
compound. The following are expected analytical outcomes based on the structure and data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the N-H proton of the amide, and the methyl group. The aromatic signals will exhibit
complex splitting patterns due to coupling with each other and with the *°F nucleus. The
B(OH):z protons are often broad and may exchange with D20.[7]

e 13C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbon
directly attached to the fluorine will appear as a doublet with a large *J(C-F) coupling
constant.

e 19F NMR: A single resonance is expected, which may show coupling to nearby aromatic
protons.[7]

e 1B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a
tricoordinate boronic acid, typically in the range of 27-33 ppm.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can confirm the presence of key functional groups. Expected characteristic
absorption bands include:

e ~3300-3400 cm~1 (broad): O-H stretching from the boronic acid group.
e ~3300 cm~1 (sharp): N-H stretching from the amide.

e ~1640 cm~1: C=0 stretching (Amide | band).

e ~1300-1400 cm~1: B-O stretching.

e ~1200-1250 cm~1: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI)
would be used to confirm the molecular formula by providing a highly accurate mass
measurement of the molecular ion ([M+H]* or [M-H]~).

Applications in Research and Development

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8036725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036725/
https://www.mdpi.com/2073-4360/16/23/3258
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary application of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is as a
sophisticated building block in organic synthesis, particularly for drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura reactions, enabling the coupling of the
fluoro-methoxycarbamoyl-phenyl motif to a wide range of (hetero)aryl halides or triflates. This
reaction is a cornerstone of modern pharmaceutical synthesis due to its functional group
tolerance, mild reaction conditions, and high yields. The presence of the fluorine atom can
influence the electronic properties of the arylboronic acid, potentially affecting the efficiency of
the transmetalation step in the catalytic cycle.

Medicinal Chemistry and Drug Design

Boronic acids and their derivatives are prevalent in medicinal chemistry.[9] While specific drug
candidates using this exact fragment may not be publicly disclosed, its structural motifs are
highly relevant.

e Enzyme Inhibition: The boronic acid group can act as a transition-state analogue inhibitor of
serine proteases by forming a reversible covalent bond with the catalytic serine residue.

» Bioisosteric Replacement: The fluorinated phenyl ring is a common feature in many drugs.
The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites
of oxidation, and increase membrane permeability.

» Scaffold Development: This compound provides a versatile scaffold for building libraries of
novel compounds for high-throughput screening against various biological targets.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this chemical.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

e H315: Causes skin irritation.[4]
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e H319: Causes serious eye irritation.[4]

o H335: May cause respiratory irritation.[4]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[4]

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood. Ensure emergency eye wash stations and safety showers are accessible.[4]

e Handling Practices: Avoid breathing dust. Minimize dust generation during handling. Wash
hands thoroughly after use.[4]

Storage Guidelines

o Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.
¢ Incompatibilities: Store away from strong oxidizing agents.

 Stability: The product is generally stable under normal handling and storage conditions.
Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), though this is
often reversible upon exposure to water or during reactions in aqueous media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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